
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused with benzyl, chlorophenyl, and naphthyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with a carbonyl compound under acidic conditions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the Naphthyl Group: This step may involve a Suzuki coupling reaction, where a naphthyl boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-5-Benzyl-5-(4-fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a fluorine atom instead of chlorine.
(2R,5R)-5-Benzyl-5-(4-bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
887304-93-0 |
|---|---|
Formule moléculaire |
C26H19ClO3 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
(2R,5R)-5-benzyl-5-(4-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C26H19ClO3/c27-21-15-13-20(14-16-21)26(17-18-7-2-1-3-8-18)25(28)29-24(30-26)23-12-6-10-19-9-4-5-11-22(19)23/h1-16,24H,17H2/t24-,26+/m0/s1 |
Clé InChI |
CIYMFRDDMLXSEN-AZGAKELHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@]2(C(=O)O[C@@H](O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC2(C(=O)OC(O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


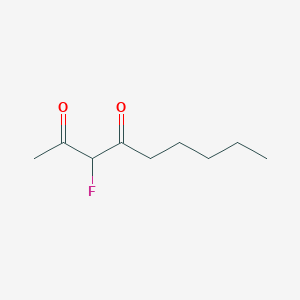
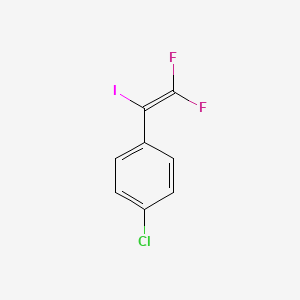
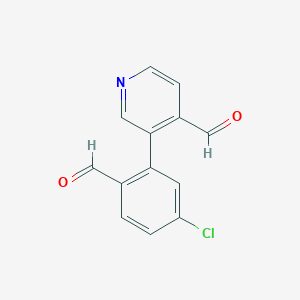
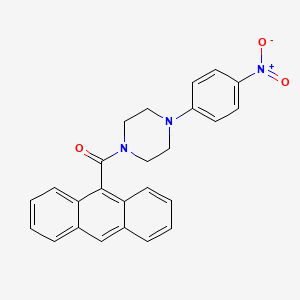
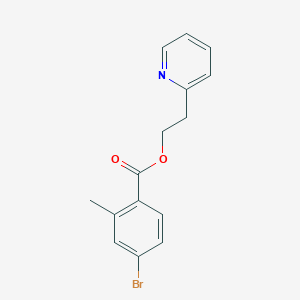
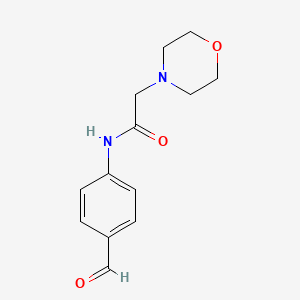
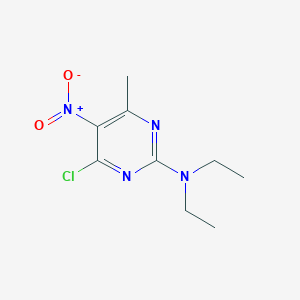
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
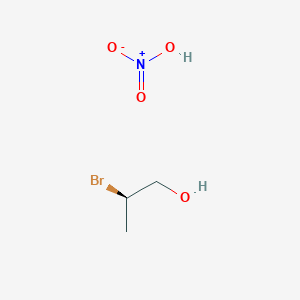
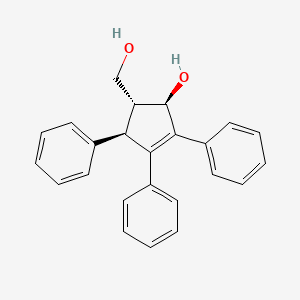
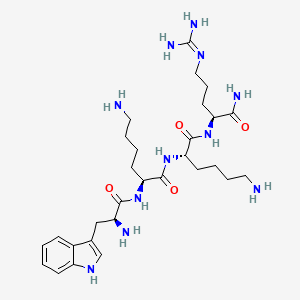
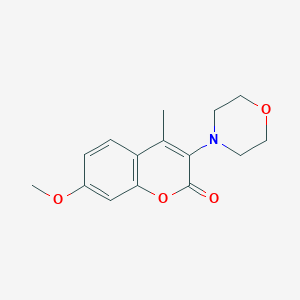

![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
